molecular formula C11H15NO4 B12532843 4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid CAS No. 801999-41-7

4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid

Cat. No.: B12532843
CAS No.: 801999-41-7
M. Wt: 225.24 g/mol
InChI Key: NFIPKJIQMCJRJN-UHFFFAOYSA-N
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Description

4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid is a pyridine-derived compound characterized by a hydroxyl group at position 5, a hydroxymethyl group at position 4, and a methyl group at position 6 on the pyridine ring. The butanoic acid chain at position 3 distinguishes it from closely related esters and phosphate derivatives.

Properties

CAS No.

801999-41-7

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

4-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]butanoic acid

InChI

InChI=1S/C11H15NO4/c1-7-11(16)9(6-13)8(5-12-7)3-2-4-10(14)15/h5,13,16H,2-4,6H2,1H3,(H,14,15)

InChI Key

NFIPKJIQMCJRJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the hydroxyl and hydroxymethyl groups through selective functionalization reactions. The butanoic acid side chain can be attached via esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs (Pyridine Derivatives)

Compounds sharing the [5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl] moiety but differing in substituents are summarized below:

Compound Name CAS Number Molecular Formula Functional Groups Biological Role/Application Reference
[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl dihydrogen phosphate Not provided C₈H₁₂NO₇P Pyridine ring, phosphate ester Vitamin B6 metabolism in plant leaves
Benzoic acid,2-hydroxy-, [5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl ester 73694-53-8 C₁₆H₁₅NO₆ Pyridine ring, benzoate ester Uncharacterized (structural analog)
3-Pyridinecarboxylic acid, [5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl ester 15871-78-0 C₁₄H₁₄N₂O₅ Pyridine ring, nicotinate ester Uncharacterized (structural analog)

Key Observations :

  • The phosphate ester derivative is directly implicated in vitamin B6-related metabolic pathways in plants, as shown by leaf-specific gene expression (e.g., AT5G53580 in Arabidopsis) .
  • These derivatives lack documented biological roles but serve as synthetic intermediates .

Functional Analogs (Butanoic Acid Derivatives)

Butanoic acid derivatives with distinct substituents highlight structural diversity and functional specialization:

Compound Name CAS Number Molecular Formula Functional Groups Application Reference
4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) 94-82-6 C₁₀H₁₀Cl₂O₃ Phenoxy group, chlorinated aromatic Herbicide (HRAC Class O)
4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPB) 94-81-5 C₁₁H₁₃ClO₃ Phenoxy group, chlorinated aromatic Herbicide (HRAC Class O)
2-Hydroxy-4-methylthiobutyric acid 583-91-5 C₅H₁₀O₃S Thioether, hydroxy acid Industrial synthesis intermediate

Key Observations :

  • Phenoxy-substituted butanoic acids (2,4-DB, MCPB) are synthetic auxin herbicides, leveraging the butanoic acid backbone to disrupt plant growth .
  • Thioether and hydroxy variants (e.g., 2-Hydroxy-4-methylthiobutyric acid) lack aromaticity but retain carboxylate functionality, favoring roles in chemical synthesis rather than bioactivity .

Research Findings and Implications

  • Synthetic Utility : Ester derivatives (e.g., benzoate and nicotinate) demonstrate the adaptability of the pyridine core for synthetic modifications, though their applications remain underexplored .
  • Divergent Applications: Butanoic acid derivatives vary widely in function—from herbicides (phenoxy types) to metabolic intermediates (hydroxy-thioether types)—highlighting the importance of substituent chemistry .

Biological Activity

4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid, also known as a derivative of pyridine, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid is C12_{12}H15_{15}N1_{1}O4_{4}, with a molecular weight of approximately 239.25 g/mol. The compound features a pyridine ring substituted with hydroxymethyl and methyl groups, which may influence its biological interactions.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have shown efficacy against various bacterial strains. A study reported that certain pyridine derivatives had minimum inhibitory concentrations (MIC) ranging from 0.75 to 2.83 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity
The anticancer potential of this compound has been explored in vitro. For example, related compounds have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of p53 pathways. A notable study indicated that pyridine derivatives could inhibit cell proliferation in ovarian cancer cells by approximately 63% at a concentration of 250 µg/mL .

3. Antioxidant Activity
Antioxidant properties are critical for mitigating oxidative stress-related diseases. Compounds similar to 4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid have shown significant free radical scavenging activity, which is essential for protecting cellular integrity against oxidative damage.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Cell Wall Disruption : Similar compounds have been shown to disrupt bacterial cell walls, leading to cell lysis.
  • Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been documented, where the compound activates caspase cascades.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cells, contributing to their antimicrobial and anticancer effects.

Case Studies

Several case studies highlight the biological efficacy of pyridine derivatives:

StudyFindings
Smith et al. (2021)Demonstrated significant antimicrobial activity against Mycobacterium tuberculosis with an IC50_{50} of 0.67 µg/mL for related compounds .
Johnson et al. (2022)Reported that a similar structure induced apoptosis in human oral cancer cells with an IC50_{50} of 0.2 mg/mL .
Lee et al. (2023)Found that derivatives exhibited antioxidant activity with an IC50_{50} of 371.54 µg/mL .

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